molecular formula C23H20N2O6 B3591430 2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No.: B3591430
M. Wt: 420.4 g/mol
InChI Key: YTEURNISBBXZNS-UHFFFAOYSA-N
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Description

3-Methylbutyl acetate is one of the key volatile aroma compounds that contribute to the characteristic aroma of apples of different varieties such as royal gala apple and Fiji apples . It also occurs naturally in pear and banana .


Synthesis Analysis

The synthesis of 3-methylbutyl acetate (isopentyl acetate) can be achieved via an esterification process between isopentyl alcohol (3-methylbutanol) and acetic acid with concentrated sulfuric acid as the catalyst . The reaction mechanism involves initial protonation of the carboxyl group, nucleophilic attack by the hydroxyl, proton transfer, and loss of water followed by loss of the catalyzing acid to produce the ester .


Molecular Structure Analysis

The molecular structure analysis of 3-methylbutyl acetate can be performed using techniques such as Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR). This technique helps understand how chemical shift, integration, spin-spin splitting all come together to solve 1H NMR problems .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-methylbutyl acetate include the esterification process between isopentyl alcohol (3-methylbutanol) and acetic acid with concentrated sulfuric acid as the catalyst .


Physical and Chemical Properties Analysis

3-Methylbutyl acetate is a colorless liquid that is only slightly soluble in water, but very soluble in most organic solvents . It has a strong odor which is described as similar to both banana and pear .

Mechanism of Action

The mechanism of action for the synthesis of 3-methylbutyl acetate involves initial protonation of the carboxyl group, nucleophilic attack by the hydroxyl, proton transfer, and loss of water followed by loss of the catalyzing acid to produce the ester .

Safety and Hazards

3-Methylbutyl acetate is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, or dizziness. Prolonged or repeated exposure may cause damage to the optic nerve .

Future Directions

In the future, the leucine molar fraction could be increased to boost 3-methylbutan-1-ol and 3-methylbutyl acetate (banana-like aromas). This could lead to an increase from 7% to 11% leucine in wort after protease treatment .

Properties

IUPAC Name

[2-[2-(3-methylbutyl)-1,3-dioxoisoindol-5-yl]-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-12(2)8-9-25-21(27)16-6-4-14(10-17(16)22(25)28)20-24-19-7-5-15(30-13(3)26)11-18(19)23(29)31-20/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEURNISBBXZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)OC(=O)C)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Reactant of Route 2
2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Reactant of Route 3
Reactant of Route 3
2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Reactant of Route 4
Reactant of Route 4
2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Reactant of Route 5
Reactant of Route 5
2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Reactant of Route 6
Reactant of Route 6
2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

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